molecular formula C14H14N6O2S B4633915 N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

Cat. No.: B4633915
M. Wt: 330.37 g/mol
InChI Key: DGTRQHCSOGPMRG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,2-oxazole, 1-methyl-1H-tetrazole, and phenylacetic acid derivatives. Common synthetic routes could involve:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the tetrazole moiety via azide chemistry.
  • Coupling of the oxazole and tetrazole intermediates with phenylacetic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Pathways involved: Specific biochemical pathways that the compound influences.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide: Lacks the tetrazole moiety.

    2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide: Lacks the oxazole ring.

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide is unique due to the presence of both oxazole and tetrazole rings, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-9-8-11(17-22-9)15-13(21)12(10-6-4-3-5-7-10)23-14-16-18-19-20(14)2/h3-8,12H,1-2H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTRQHCSOGPMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)SC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Reactant of Route 2
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Reactant of Route 3
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Reactant of Route 4
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Reactant of Route 5
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Reactant of Route 6
N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

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